2-Oxa-8-azadispiro[3.1.36.14]decane
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Overview
Description
“2-Oxa-8-azadispiro[3.1.36.14]decane” is a compound with the IUPAC name 8-oxa-2-azadispiro[3.1.36.14]decane . It has a molecular weight of 139.2 . The compound is used only for research and development under the supervision of a technically qualified individual .
Synthesis Analysis
A convenient synthesis of new 8-oxa-2-azaspiro[4.5]decane has been developed from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . This compound is promising for the production of important biologically active compounds .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H13NO/c1-7(3-9-4-7)2-8(1)5-10-6-8/h9H,1-6H2 . This code provides a specific representation of the molecular structure of the compound .Scientific Research Applications
Synthetic Approaches to Spiroaminals
Spirocyclic compounds, including "2-Oxa-8-azadispiro[3.1.3.6]decane," serve as cores for natural and synthetic products with significant biological activities. The complexity and novelty of their structures make them challenging and intriguing targets for chemical synthesis. Researchers have developed various strategies for synthesizing spiroaminals, highlighting their importance in medicinal chemistry and drug discovery (Sinibaldi & Canet, 2008).
Metal-Containing Ionic Liquids with Spiro Cations
The synthesis and characterization of metal-containing ionic liquids featuring spiro cations, such as "2-Oxa-8-azadispiro[3.1.3.6]decane," demonstrate the potential of these compounds in material science. These ionic liquids have been studied for their crystal structures, thermal properties, and phase transition temperatures, suggesting applications in areas requiring specific thermal and structural characteristics (Zakharov et al., 2021).
Drug Discovery and Novel Therapeutic Agents
The construction of multifunctional modules for drug discovery has involved the synthesis of novel thia/oxa-azaspiro[3.4]octanes, indicating the role of spirocyclic compounds in developing new pharmacophores. These compounds are designed to act as multifunctional, structurally diverse modules, with the potential for significant bioactivity and therapeutic application (Li, Rogers-Evans, & Carreira, 2013).
Novel Structural Motifs for Natural Products
Spiroacetals, including those based on "2-Oxa-8-azadispiro[3.1.3.6]decane," are central to numerous natural products and are crucial for their biological activity. The synthesis of spiroacetals provides novel structural motifs for natural products, opening new avenues for the discovery of biologically active compounds with potential applications in pharmaceuticals and agrochemicals (Cuny, 2020).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
8-oxa-2-azadispiro[3.1.36.14]decane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-7(3-9-4-7)2-8(1)5-10-6-8/h9H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLZVUCUJMADHLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC13COC3)CNC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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